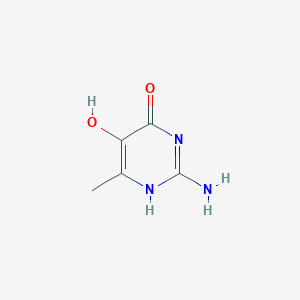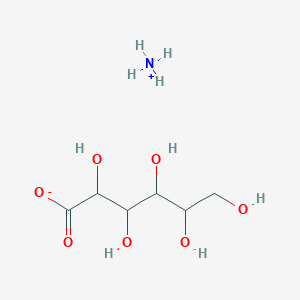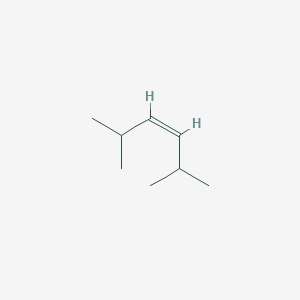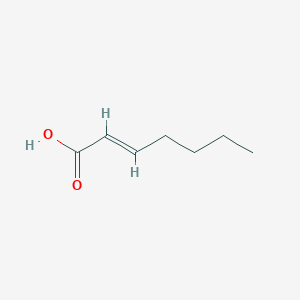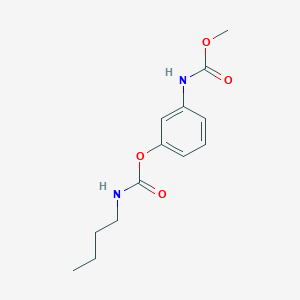
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is not fully understood. However, it is believed to inhibit the activity of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase by binding to their active sites. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.
Biochemical And Physiological Effects
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) in lab experiments is that it is relatively easy to synthesize and purify. It also has various potential applications in the field of biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.
Future Directions
There are several future directions for the study of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)). One direction is to further investigate its potential as an inhibitor of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, and its potential as a treatment for Alzheimer's disease. Another direction is to investigate its anti-inflammatory effects in more detail, and its potential as a treatment for inflammatory diseases. Finally, more research is needed to fully understand its mechanism of action and its effects on the nervous system.
Synthesis Methods
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is synthesized by reacting m-hydroxybenzaldehyde with methyl chloroformate, followed by the addition of butylamine and sodium hydroxide. The resulting compound is then purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various scientific research applications. It has been studied as a potential inhibitor of certain enzymes such as acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been studied as a potential anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
properties
CAS RN |
13684-36-1 |
|---|---|
Product Name |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester) |
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
JGNLKFYGXRGIMJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Other CAS RN |
13684-36-1 |
synonyms |
N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



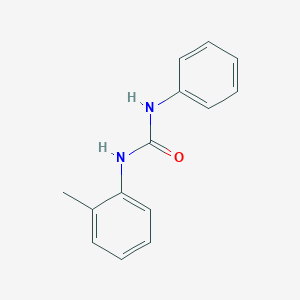


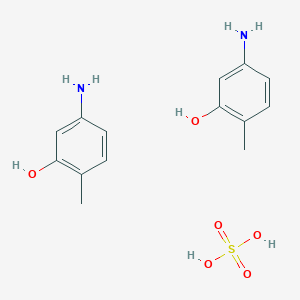
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
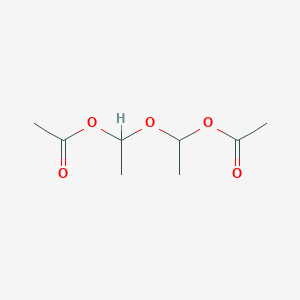
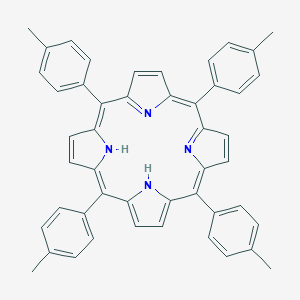
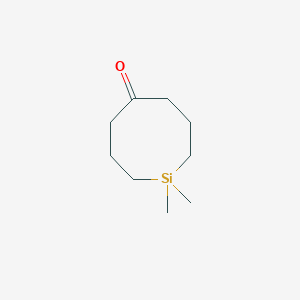
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
